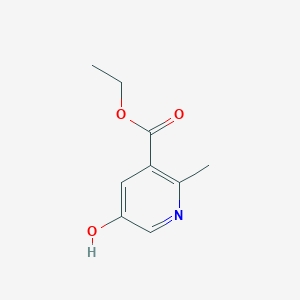

Ethyl 5-hydroxy-2-methylnicotinate

Beschreibung

BenchChem offers high-quality Ethyl 5-hydroxy-2-methylnicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-hydroxy-2-methylnicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 5-hydroxy-2-methylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-3-13-9(12)8-4-7(11)5-10-6(8)2/h4-5,11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYSBCZUOAQWAKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC(=C1)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60738190 | |

| Record name | Ethyl 5-hydroxy-2-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60738190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60390-47-8 | |

| Record name | Ethyl 5-hydroxy-2-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60738190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 5-hydroxy-2-methylnicotinate

Foreword: The Strategic Importance of Substituted Nicotinates

In the landscape of modern medicinal chemistry and drug development, the pyridine scaffold remains a cornerstone for the design of novel therapeutics. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in a vast array of biologically active molecules. Among the myriad of functionalized pyridines, Ethyl 5-hydroxy-2-methylnicotinate stands out as a particularly valuable building block. The strategic placement of its hydroxyl, methyl, and ethyl ester functionalities offers a versatile platform for further chemical elaboration, enabling the synthesis of complex molecular architectures with tailored pharmacological profiles.

This guide provides a comprehensive, technically-grounded pathway for the synthesis of Ethyl 5-hydroxy-2-methylnicotinate. Moving beyond a mere recitation of steps, this document elucidates the underlying chemical principles, the rationale behind procedural choices, and the critical parameters that govern the success of the synthesis. It is designed to empower researchers with not only a robust protocol but also the foundational knowledge to adapt and troubleshoot the synthesis as needed.

Retrosynthetic Analysis: A Logic-Driven Approach

A logical deconstruction of the target molecule is paramount to designing an efficient and viable synthetic route. The retrosynthetic analysis for Ethyl 5-hydroxy-2-methylnicotinate identifies two primary bond disconnections: the ester linkage and the C-C bonds forming the pyridine ring.

Caption: Retrosynthetic pathway for Ethyl 5-hydroxy-2-methylnicotinate.

This analysis suggests a convergent two-stage synthesis:

-

Formation of the Pyridine Core: Construction of the key intermediate, 2-methyl-5-hydroxynicotinic acid, via a Hantzsch-type pyridine synthesis. This multicomponent reaction is renowned for its efficiency in creating highly substituted pyridine rings in a single pot.[1][2]

-

Esterification: Conversion of the synthesized nicotinic acid to its corresponding ethyl ester through a classic Fischer-Speier esterification. This acid-catalyzed reaction is a reliable and scalable method for ester formation.[3][4]

Part 1: Synthesis of the Core Intermediate: 2-Methyl-5-hydroxynicotinic Acid

The cornerstone of this synthesis is the construction of the substituted pyridine ring. While a direct, one-step synthesis of 2-methyl-5-hydroxynicotinic acid is not prominently documented, a robust pathway can be designed based on the foundational principles of the Hantzsch pyridine synthesis. This involves the condensation of a β-ketoester, an aldehyde, and an ammonia source, followed by oxidation to the aromatic pyridine.[5][6]

Principle and Rationale

The classical Hantzsch synthesis typically yields a symmetrical 1,4-dihydropyridine. To achieve the specific substitution pattern of our target, we will employ a modification using ethyl 3-aminocrotonate (an enamine derived from ethyl acetoacetate and ammonia) as one component. This pre-formed enamine directs the regioselectivity of the cyclization.

The primary challenge is the introduction of the 5-hydroxy group. We will address this by using a protected form of a three-carbon aldehyde synthon that can be later deprotected to reveal the hydroxyl group. For this guide, we propose the use of 2-(dimethoxymethyl)acetaldehyde, which can be derived from commercially available precursors. The reaction proceeds through a Knoevenagel condensation, Michael addition, cyclization, and subsequent aromatization.

Experimental Protocol: Synthesis of 2-Methyl-5-hydroxynicotinic Acid

Step 1a: Synthesis of Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (Hantzsch Ester intermediate)

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 3-aminocrotonate (12.9 g, 0.1 mol) and absolute ethanol (100 mL).

-

Reagent Addition: In a separate beaker, prepare a solution of 2-(dimethoxymethyl)acetaldehyde (13.2 g, 0.1 mol) in absolute ethanol (20 mL). Add this solution dropwise to the stirred solution of ethyl 3-aminocrotonate over 15 minutes at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

-

Aromatization: After the initial condensation is complete, cool the mixture to room temperature. Add a solution of sodium nitrite (7.6 g, 0.11 mol) in water (15 mL), followed by the dropwise addition of glacial acetic acid (12 g, 0.2 mol). Stir the mixture vigorously at room temperature for 2 hours. An exotherm may be observed; maintain the temperature below 40°C with a water bath if necessary.

-

Workup: Pour the reaction mixture into 300 mL of ice-cold water. A precipitate of the crude protected pyridine will form. Collect the solid by vacuum filtration and wash with cold water (2 x 50 mL).

-

Purification: Recrystallize the crude solid from an ethanol/water mixture to yield the protected ethyl 2-methyl-5-(dimethoxymethyl)nicotinate.

Step 1b: Hydrolysis and Deprotection to 2-Methyl-5-hydroxynicotinic Acid

-

Hydrolysis: Suspend the product from the previous step in a 6M aqueous solution of hydrochloric acid (100 mL).

-

Reaction: Heat the mixture to reflux (approximately 100°C) for 8 hours. This step achieves both the hydrolysis of the ethyl ester to a carboxylic acid and the acidic cleavage of the acetal protecting group to a hydroxyl group.

-

Isolation: Cool the reaction mixture to room temperature and then in an ice bath. The product, 2-methyl-5-hydroxynicotinic acid, will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum. The purity can be further enhanced by recrystallization from hot water.

Reaction Mechanism: Hantzsch-Type Pyridine Formation

The formation of the pyridine ring proceeds through a well-established sequence of reactions.

Sources

An In-depth Technical Guide to Ethyl 5-hydroxy-2-methylnicotinate: A Key Building Block for Targeted Protein Degradation

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Ethyl 5-hydroxy-2-methylnicotinate in Modern Drug Discovery

In the rapidly evolving landscape of medicinal chemistry, the quest for novel therapeutic modalities has led to the rise of targeted protein degradation. This strategy, which harnesses the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins, offers a paradigm shift from traditional occupancy-based inhibition. At the heart of this technology are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules designed to bring a target protein and an E3 ubiquitin ligase into close proximity. The rational design of these molecular entities relies on a robust toolkit of chemical building blocks that allow for precise control over the molecule's three-dimensional structure and physicochemical properties. Ethyl 5-hydroxy-2-methylnicotinate has emerged as a valuable scaffold in this context, offering a versatile platform for the construction of PROTAC linkers and functionalized warheads. Its substituted pyridine core provides a rigid framework and specific vectoral properties, while the hydroxyl and ester functionalities serve as key handles for chemical elaboration. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of Ethyl 5-hydroxy-2-methylnicotinate, with a focus on its utility in the development of next-generation protein degraders.

Core Chemical and Physical Properties

Ethyl 5-hydroxy-2-methylnicotinate is a substituted pyridine derivative with the systematic IUPAC name ethyl 5-hydroxy-2-methylpyridine-3-carboxylate.[1] Its fundamental properties are summarized below. It is important to note that while some experimental data for related compounds is available, many of the specific physical properties for this compound are based on high-quality computational predictions.

| Property | Value | Source(s) |

| CAS Number | 60390-47-8 | [1] |

| Molecular Formula | C₉H₁₁NO₃ | [1] |

| Molecular Weight | 181.19 g/mol | [1] |

| Appearance | Light yellow to yellow solid | |

| Boiling Point | 369.6 ± 37.0 °C (Predicted) | |

| Density | 1.193 ± 0.06 g/cm³ (Predicted) | |

| pKa | 8.82 ± 0.10 (Predicted) | |

| XLogP3 | 1.1 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Polar Surface Area | 59.4 Ų | [1] |

Molecular Structure and Spectroscopic Characterization

The structure of Ethyl 5-hydroxy-2-methylnicotinate, characterized by a pyridine ring substituted with a methyl group at the 2-position, an ethyl ester at the 3-position, and a hydroxyl group at the 5-position, dictates its chemical behavior and utility.

Caption: 2D Structure of Ethyl 5-hydroxy-2-methylnicotinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

-

Aromatic Protons (2H): Two distinct signals are expected for the protons on the pyridine ring, likely appearing as doublets or singlets in the aromatic region (δ 7.0-8.5 ppm). The proton at the 4-position will be influenced by the adjacent ester and hydroxyl groups, while the proton at the 6-position will be adjacent to the nitrogen and methyl group.

-

Ethyl Group (5H): The ethyl ester will present as a quartet (CH₂, ~δ 4.0-4.5 ppm) due to coupling with the methyl protons, and a triplet (CH₃, ~δ 1.2-1.5 ppm).

-

Methyl Group (3H): The methyl group at the 2-position of the pyridine ring is expected to be a singlet in the upfield region of the aromatic spectrum (~δ 2.5 ppm).

-

Hydroxyl Proton (1H): A broad singlet for the hydroxyl proton is anticipated, with its chemical shift being concentration and solvent dependent.

¹³C NMR (Predicted):

-

Pyridine Ring Carbons (5C): Five distinct signals are expected for the carbons of the pyridine ring. The carbons bearing the ester, methyl, and hydroxyl groups, as well as the carbon adjacent to the nitrogen, will have characteristic shifts.

-

Ester Group (3C): The carbonyl carbon of the ester will appear significantly downfield (~δ 165-175 ppm). The methylene and methyl carbons of the ethyl group will be in the upfield region.

-

Methyl Carbon (1C): The carbon of the methyl group at the 2-position will resonate in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present in the molecule.

Expected Characteristic IR Absorptions:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C-H Stretch (Aromatic): Peaks slightly above 3000 cm⁻¹ are characteristic of the C-H bonds on the pyridine ring.

-

C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹ will correspond to the C-H bonds of the methyl and ethyl groups.

-

C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ is indicative of the ester carbonyl group.

-

C=N and C=C Stretch: Absorptions in the 1450-1600 cm⁻¹ region are characteristic of the pyridine ring stretching vibrations.

-

C-O Stretch: Bands in the 1000-1300 cm⁻¹ region will be present due to the C-O stretching of the ester and the hydroxyl group.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrum:

-

Molecular Ion (M⁺): The molecular ion peak would be expected at an m/z corresponding to the molecular weight of the compound (181.19). In high-resolution mass spectrometry, the exact mass would be observed.

-

Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the ethoxy group (-OC₂H₅) from the ester, or the loss of the entire ethyl ester group.

Synthesis and Reactivity

Proposed Synthesis Workflow

A potential synthetic strategy could involve the Hantzsch pyridine synthesis or a variation thereof, followed by functional group manipulations. A more direct, and likely, industrial approach would be the modification of a pre-existing substituted pyridine. For instance, starting from 5-hydroxynicotinic acid, esterification can be achieved under acidic conditions.

Caption: Generalized workflow for the synthesis of Ethyl 5-hydroxy-2-methylnicotinate.

Illustrative Experimental Protocol (Generalized)

This protocol is a generalized representation based on standard esterification procedures for nicotinic acids. Researchers should optimize conditions for their specific setup.

-

Reaction Setup: To a solution of 5-hydroxy-2-methylnicotinic acid (1.0 eq) in anhydrous ethanol (acting as both solvent and reactant), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Heating: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching and Neutralization: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the pure Ethyl 5-hydroxy-2-methylnicotinate.

Chemical Reactivity

The reactivity of Ethyl 5-hydroxy-2-methylnicotinate is governed by its three key functional groups: the pyridine ring, the hydroxyl group, and the ethyl ester.

-

Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself can undergo electrophilic substitution, with the directing effects of the existing substituents influencing the position of substitution.

-

Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated with a base. It is a key site for derivatization, particularly for attachment to linkers in PROTAC synthesis, often through ether or ester linkages.

-

Ethyl Ester: The ester group is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification or be reduced to an alcohol.

Application in Targeted Protein Degradation: A PROTAC Building Block

The primary application of Ethyl 5-hydroxy-2-methylnicotinate in contemporary drug discovery is as a versatile building block for the synthesis of PROTACs. Its commercial designation as a "Protein Degrader Building Block" underscores this role.

The Role in PROTAC Design

A PROTAC molecule consists of three main components: a "warhead" that binds to the protein of interest (POI), a ligand that binds to an E3 ubiquitin ligase, and a linker that connects the two. Ethyl 5-hydroxy-2-methylnicotinate is typically incorporated into the linker or serves as a precursor to a functionalized warhead.

Caption: Role of Ethyl 5-hydroxy-2-methylnicotinate in PROTAC architecture.

The hydroxyl group of Ethyl 5-hydroxy-2-methylnicotinate is a convenient attachment point for the linker chain. The synthesis of a PROTAC would typically involve the deprotonation of this hydroxyl group followed by alkylation with a linker containing a suitable leaving group. The ester functionality can be retained or modified depending on the desired properties of the final PROTAC.

The rigid pyridine core of this building block can impart conformational constraint to the linker, which is often a critical factor in achieving a productive ternary complex between the POI and the E3 ligase. By carefully selecting building blocks like Ethyl 5-hydroxy-2-methylnicotinate, medicinal chemists can systematically explore the "linkerology" of a PROTAC series to optimize degradation efficiency, selectivity, and pharmacokinetic properties.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Ethyl 5-hydroxy-2-methylnicotinate. The following information is derived from available Safety Data Sheets (SDS).

-

Hazard Identification:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

-

Precautionary Measures:

-

Wear protective gloves, eye protection, and face protection.

-

Use only in a well-ventilated area. Avoid breathing dust/fumes/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

-

First Aid:

-

If on skin: Wash with plenty of water.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

In all cases of exposure, seek medical advice if symptoms persist.

-

Conclusion

Ethyl 5-hydroxy-2-methylnicotinate is a strategically important building block in the field of targeted protein degradation. Its well-defined structure, featuring a substituted pyridine core and versatile functional groups, makes it an attractive component for the rational design and synthesis of PROTACs. While a comprehensive set of experimental data for this specific compound is not yet widely available in the public literature, its chemical properties can be reliably predicted, and its synthetic accessibility is evident from its commercial availability. As the field of protein degradation continues to expand, the demand for novel and versatile chemical tools will undoubtedly grow, further solidifying the importance of scaffolds like Ethyl 5-hydroxy-2-methylnicotinate in the development of future therapeutics.

References

-

PubChem. Ethyl 5-hydroxy-2-methylnicotinate. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide on Ethyl 5-hydroxy-2-methylnicotinate (CAS 60390-47-8)

Aimed at Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive technical overview of Ethyl 5-hydroxy-2-methylnicotinate, a pivotal chemical intermediate. With full editorial control, this document is structured to provide a deep, practical understanding of the compound, grounded in scientific principles and supported by verifiable data.

Core Properties and Significance

Ethyl 5-hydroxy-2-methylnicotinate, identified by the CAS number 60390-47-8, is a substituted pyridine derivative with the molecular formula C9H11NO3.[1][2][3] Its molecular weight is approximately 181.19 g/mol .[1][2] This compound is a valuable building block in organic synthesis, particularly within the pharmaceutical industry, due to its versatile chemical nature. The presence of a hydroxyl group, a methyl group, and an ethyl ester on the pyridine ring allows for a variety of chemical modifications, making it a key precursor in the synthesis of more complex molecules.

Physicochemical Data Summary

| Property | Value | Reference |

| CAS Number | 60390-47-8 | [1][2] |

| Molecular Formula | C9H11NO3 | [1][2][3] |

| Molecular Weight | 181.19 g/mol | [1][2] |

| Purity | Typically ≥98% | [2][3] |

| Topological Polar Surface Area | 59.4 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 3 | [1] |

Synthesis and Manufacturing

The synthesis of Ethyl 5-hydroxy-2-methylnicotinate often involves multi-step chemical reactions. While specific industrial synthesis routes can be proprietary, a common laboratory approach involves the modification of a pre-existing pyridine ring. For instance, processes may start from more readily available nicotinic acid derivatives, which are then subjected to reactions such as esterification, methylation, and hydroxylation. The precise control of reaction conditions is crucial to ensure high purity and yield.

Illustrative Synthesis Workflow

The following diagram outlines a conceptual synthetic pathway, highlighting the key transformations that could be employed.

Caption: Conceptual workflow for the synthesis of Ethyl 5-hydroxy-2-methylnicotinate.

Spectroscopic and Analytical Characterization

Definitive identification and purity assessment of Ethyl 5-hydroxy-2-methylnicotinate rely on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum will provide characteristic signals for the aromatic proton on the pyridine ring, the methyl protons, the ethyl ester protons (a quartet and a triplet), and the hydroxyl proton. The chemical shifts and coupling patterns are unique to the molecule's structure.

-

¹³C NMR : The carbon NMR spectrum will show distinct peaks for each of the nine carbon atoms in their unique chemical environments, including the carbonyl carbon of the ester and the carbons of the pyridine ring.

-

-

Infrared (IR) Spectroscopy : The IR spectrum is expected to show a broad absorption band for the O-H stretch of the hydroxyl group, a strong absorption for the C=O stretch of the ester, and characteristic peaks for the C=C and C=N bonds within the aromatic pyridine ring.

-

Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound with a molecular ion peak corresponding to its exact mass of 181.0739 g/mol .[1]

Reactivity and Applications in Drug Development

The chemical reactivity of Ethyl 5-hydroxy-2-methylnicotinate is dictated by its functional groups, making it a versatile intermediate in the synthesis of pharmaceuticals.

Key Reactive Sites and Their Transformations

Caption: Reactivity map of Ethyl 5-hydroxy-2-methylnicotinate.

The hydroxyl group can undergo etherification or esterification to introduce various side chains. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other acid derivatives. The pyridine ring itself can be subject to electrophilic substitution, although the existing substituents will direct the position of new functional groups. These transformations are fundamental in building the complex molecular scaffolds often required for biologically active compounds.

Safety, Handling, and Storage

Proper handling and storage of Ethyl 5-hydroxy-2-methylnicotinate are essential to ensure laboratory safety and maintain the compound's integrity.

Hazard Information and Precautionary Measures

According to safety data sheets, this compound can cause skin and serious eye irritation.[4] It may also cause respiratory irritation.

Precautionary Statements:

-

Prevention : Avoid breathing dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection.

-

Response :

-

If on skin: Wash with plenty of water.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

-

Storage : Store in a well-ventilated place and keep the container tightly closed.[5] It should be stored in a cool, dry place away from strong oxidizing agents.[6]

References

-

PubChem. Ethyl 5-hydroxy-2-methylnicotinate. National Center for Biotechnology Information. [Link]

-

American Elements. Ethyl 5-hydroxy-2-methylnicotinate, min 98%, 100 mg. [Link]

-

ResearchGate. Industrial methods to produce 5-ethyl-2-methylpyridine or 3-methylpyridine. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

University of Calgary. Spectra Problem #7 Solution. [Link]

-

SpectraBase. Methylnicotinate. [Link]

-

PubChem. Ethyl 2-methylnicotinate. National Center for Biotechnology Information. [Link]

-

European Pharmaceutical Review. Applications in drug development. [Link]

-

YouTube. Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. [Link]

-

ResearchGate. Oxidation reaction of 5-ethyl-2-methylpyridine using HNO3. [Link]

Sources

- 1. Ethyl 5-hydroxy-2-methylnicotinate | C9H11NO3 | CID 68271645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. Ethyl 5-hydroxy-2-methylnicotinate – Biotuva Life Sciences [biotuva.com]

- 4. biosynth.com [biosynth.com]

- 5. fishersci.com [fishersci.com]

- 6. Ethyl 2-methylnicotinate, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-Depth Technical Guide to the Solubility of Ethyl 5-hydroxy-2-methylnicotinate

For Researchers, Scientists, and Drug Development Professionals

Foreword

The journey of a drug candidate from discovery to a viable therapeutic is paved with critical physicochemical evaluations. Among these, solubility stands as a cornerstone, profoundly influencing bioavailability, formulation strategies, and ultimately, clinical efficacy. Ethyl 5-hydroxy-2-methylnicotinate, a substituted pyridine derivative, presents a unique structural combination of a hydrophilic hydroxyl group, a lipophilic ethyl ester, and an ionizable pyridine ring. This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive exploration of the solubility characteristics of this compound. We will delve into its predicted physicochemical properties, offer a reasoned, estimated solubility profile across a spectrum of solvents, and provide detailed, field-proven protocols for its experimental determination and quantification. This document is designed not merely as a repository of data but as a practical handbook to empower researchers in their drug development endeavors.

Physicochemical Properties and Their Implications for Solubility

Understanding the intrinsic properties of Ethyl 5-hydroxy-2-methylnicotinate is paramount to predicting its solubility behavior. The molecule's structure, a strategic amalgamation of functional groups, dictates its interactions with various solvents.

| Property | Value | Source | Implication for Solubility |

| Molecular Formula | C₉H₁₁NO₃ | [1] | Provides the basis for molecular weight calculation. |

| Molecular Weight | 181.19 g/mol | [1] | A relatively low molecular weight generally favors solubility. |

| XLogP3 | 1.1 | [1] | Indicates a relatively balanced hydrophilic-lipophilic character, suggesting potential solubility in both polar and some non-polar solvents. |

| Predicted pKa (Phenolic -OH) | ~8.5 - 9.5 | In-silico Prediction | The weakly acidic phenolic hydroxyl group will be predominantly unionized at neutral and acidic pH, but will become ionized at higher pH, increasing aqueous solubility. |

| Predicted pKa (Pyridinium ion) | ~3.0 - 4.0 | In-silico Prediction | The pyridine nitrogen is weakly basic and will be protonated at acidic pH, forming a cationic species with enhanced aqueous solubility. |

Causality Behind Physicochemical Predictions:

The predicted pKa values are critical for understanding the pH-dependent aqueous solubility of Ethyl 5-hydroxy-2-methylnicotinate. The pyridine ring nitrogen acts as a weak base. In acidic conditions, it will accept a proton to form a positively charged pyridinium ion, which will significantly enhance its interaction with polar water molecules, thereby increasing solubility. Conversely, the 5-hydroxyl group is phenolic and thus weakly acidic. In alkaline conditions, it will lose a proton to form a negatively charged phenoxide ion, which also increases aqueous solubility. Between the pKa of the pyridinium ion and the pKa of the hydroxyl group, the molecule will exist predominantly as a neutral species, which is expected to have its lowest aqueous solubility. This zwitterionic potential at different pH values is a key consideration in formulation development.[2]

Estimated Solubility Profile of Ethyl 5-hydroxy-2-methylnicotinate

In the absence of direct experimental data, a reasoned estimation of solubility can be constructed based on the "like dissolves like" principle and the known solubility of structurally similar compounds. The presence of both hydrogen bond donors (-OH) and acceptors (N, C=O, -O-) suggests a degree of solubility in protic solvents, while the ethyl group and the pyridine ring provide some lipophilic character, allowing for interaction with less polar solvents.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water (pH 7) | Polar Protic | Sparingly Soluble | The molecule possesses both polar (hydroxyl, ester, pyridine nitrogen) and non-polar (methyl, ethyl, aromatic ring) functionalities. At neutral pH, the compound is largely in its neutral form, limiting extensive hydrogen bonding with water. |

| Water (pH 2) | Polar Protic | Moderately Soluble | At this pH, the pyridine nitrogen (pKa ~3-4) will be protonated, forming a cationic species with significantly increased aqueous solubility. |

| Water (pH 10) | Polar Protic | Moderately Soluble | At this pH, the phenolic hydroxyl group (pKa ~8.5-9.5) will be deprotonated, forming an anionic species with enhanced aqueous solubility. |

| Methanol | Polar Protic | Soluble | Methanol can act as both a hydrogen bond donor and acceptor, effectively solvating the hydroxyl, ester, and pyridine functionalities of the molecule. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities should lead to good solubility. |

| Isopropanol | Polar Protic | Moderately Soluble | The increased hydrocarbon character of isopropanol compared to methanol and ethanol may slightly reduce its solvating power for this compound. |

| Acetone | Polar Aprotic | Soluble | Acetone's polarity and ability to act as a hydrogen bond acceptor will facilitate the dissolution of the compound. |

| Acetonitrile | Polar Aprotic | Moderately Soluble | While polar, acetonitrile is a weaker hydrogen bond acceptor than acetone, which may result in slightly lower solubility. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic molecules. |

| Dichloromethane (DCM) | Non-polar | Sparingly Soluble | The polarity of DCM is relatively low. While some interaction with the ester and pyridine ring is possible, the hydrophilic hydroxyl group will limit solubility. A related compound, 5-hydroxy-2-methylpyridine, is reported to be soluble in dichloromethane.[2][3] |

| Ethyl Acetate | Moderately Polar | Soluble | As an ester itself, ethyl acetate is expected to be a good solvent for another ester-containing molecule, following the "like dissolves like" principle. |

| Hexane | Non-polar | Insoluble | The high polarity imparted by the hydroxyl group and the pyridine ring will make the compound immiscible with non-polar aliphatic hydrocarbons like hexane. |

Experimental Determination of Solubility: A Self-Validating Protocol

The following section provides a detailed, step-by-step methodology for the experimental determination of the thermodynamic solubility of Ethyl 5-hydroxy-2-methylnicotinate using the gold-standard shake-flask method. This protocol is designed to be self-validating by ensuring equilibrium is reached and by employing a robust analytical quantification method.

Workflow for Thermodynamic Solubility Determination

Sources

An In-depth Technical Guide to Ethyl 5-hydroxy-2-methylnicotinate: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of Ethyl 5-hydroxy-2-methylnicotinate, a key heterocyclic building block of significant interest to researchers and professionals in medicinal chemistry and drug development. We will delve into its core physicochemical characteristics, explore plausible synthetic routes, and illuminate its emerging role as a crucial component in the rational design of novel therapeutics, particularly in the field of targeted protein degradation.

Core Molecular Profile and Physicochemical Characteristics

Ethyl 5-hydroxy-2-methylnicotinate (CAS: 60390-47-8) is a substituted pyridine derivative featuring a critical phenolic hydroxyl group, a methyl substituent, and an ethyl ester moiety.[1][2] These functional groups dictate its chemical behavior and utility as a versatile synthetic intermediate.

The molecular structure provides a rigid scaffold with well-defined vectors for chemical modification. The pyridine nitrogen acts as a mild base and a hydrogen bond acceptor, while the phenolic hydroxyl group offers a key handle for derivatization, such as etherification, to introduce linkers for more complex molecules.[1]

Structural and Physicochemical Data Summary

The following table summarizes the known and computed properties of Ethyl 5-hydroxy-2-methylnicotinate. It is crucial to note that while some experimental data for related analogs are available, specific experimental values for the title compound, such as melting and boiling points, are not widely published. The data presented here are primarily computed values from reliable chemical databases.[2]

| Property | Value | Source |

| IUPAC Name | ethyl 5-hydroxy-2-methylpyridine-3-carboxylate | [2] |

| Synonyms | Ethyl 5-hydroxy-2-methylnicotinate | [2] |

| CAS Number | 60390-47-8 | [1] |

| Molecular Formula | C₉H₁₁NO₃ | [1][2] |

| Molecular Weight | 181.19 g/mol | [1][2] |

| Exact Mass | 181.07389321 Da | [2] |

| Appearance | (Expected) Off-white to light yellow solid | Inferred |

| XLogP3 (Computed) | 1.1 | [2] |

| Topological Polar Surface Area | 59.4 Ų | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Purity (Typical) | ≥98% | [1] |

Chemical Structure Visualization

The 2D structure of Ethyl 5-hydroxy-2-methylnicotinate is depicted below, illustrating the arrangement of its key functional groups.

Caption: 2D Structure of Ethyl 5-hydroxy-2-methylnicotinate.

Spectroscopic Characterization (Predicted)

While public, experimentally verified spectra for this specific molecule are scarce, its structure allows for a confident prediction of its key spectral features. Researchers synthesizing or handling this compound can use the following information for characterization.

¹H NMR Spectroscopy (Predicted)

(Solvent: DMSO-d₆, 400 MHz)

-

~1.3 ppm (t, 3H): A triplet corresponding to the methyl protons (-CH₃) of the ethyl ester group, split by the adjacent methylene group.

-

~2.5 ppm (s, 3H): A singlet for the methyl protons (-CH₃) at the C2 position of the pyridine ring.

-

~4.3 ppm (q, 2H): A quartet for the methylene protons (-CH₂-) of the ethyl ester group, split by the adjacent methyl group.

-

~7.5 ppm (d, 1H): A doublet for the proton at the C4 position of the pyridine ring.

-

~8.0 ppm (d, 1H): A doublet for the proton at the C6 position of the pyridine ring.

-

~9.5-10.5 ppm (s, 1H, broad): A broad singlet corresponding to the phenolic hydroxyl proton (-OH). This peak is exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted)

(Solvent: DMSO-d₆, 100 MHz)

-

~14 ppm: Carbon of the ethyl ester's methyl group.

-

~20 ppm: Carbon of the methyl group at the C2 position.

-

~61 ppm: Carbon of the ethyl ester's methylene group.

-

~120-155 ppm: Six distinct signals corresponding to the carbons of the pyridine ring. The carbon bearing the hydroxyl group (C5) would be significantly downfield.

-

~165 ppm: Carbonyl carbon of the ethyl ester.

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

A practical route could involve the reaction of ethyl acetoacetate, an ammonia source, and an appropriate three-carbon aldehyde equivalent, followed by aromatization. A more direct and modern approach is outlined below, adapting a known procedure for nicotinates.[4]

Caption: Proposed synthetic workflow for Ethyl 5-hydroxy-2-methylnicotinate.

Step-by-Step Protocol (Illustrative)

Objective: To synthesize Ethyl 5-hydroxy-2-methylnicotinate via a condensation-aromatization sequence.

Materials:

-

1,1,3,3-Tetraethoxypropane

-

Hydrochloric acid (30% aq.)

-

Ethyl beta-aminocrotonate

-

Ethanol

-

Sodium bicarbonate (saturated aq. solution)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Formation of Malonaldehyde bis(diethyl acetal): In a round-bottom flask equipped with a stirrer, add 1,1,3,3-tetraethoxypropane (1.5 equiv.). While stirring at room temperature, slowly add 30% hydrochloric acid (2.0 equiv.). Control the temperature to maintain it around 40-50°C and let the reaction proceed for 3-4 hours.[4] This in-situ hydrolysis generates the reactive aldehyde species.

-

Condensation Reaction: To the reaction mixture, add ethanol (5.0 equiv.) followed by the slow addition of ethyl beta-aminocrotonate (1.0 equiv.). Heat the mixture to 50-60°C and maintain for 5-7 hours, monitoring the reaction by TLC.[4]

-

Aromatization and Work-up: After completion, cool the reaction to room temperature. The dihydropyridine intermediate often oxidizes to the aromatic pyridine upon work-up, or a mild oxidant can be introduced if necessary.

-

Extraction: Concentrate the reaction mixture under reduced pressure to remove ethanol. Dilute the residue with water and carefully neutralize with a saturated solution of sodium bicarbonate. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Ethyl 5-hydroxy-2-methylnicotinate.

Chemical Reactivity

The reactivity is dominated by its three key functional groups:

-

Phenolic Hydroxyl (-OH): This is the most versatile functional group for derivatization. It is weakly acidic and can be deprotonated with a mild base (e.g., K₂CO₃, Cs₂CO₃) to form a phenoxide, which is a potent nucleophile. This allows for straightforward O-alkylation or O-arylation, making it an ideal attachment point for linkers in more complex molecules like PROTACs.

-

Ethyl Ester (-COOEt): The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic (saponification) conditions. It can also undergo transesterification or be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

-

Pyridine Ring: The ring is generally electron-deficient and can undergo nucleophilic aromatic substitution under harsh conditions, though this is less common than reactions at the substituents. The pyridine nitrogen can be protonated by strong acids or alkylated to form a pyridinium salt.

Applications in Drug Discovery: A PROTAC Building Block

The most significant application for Ethyl 5-hydroxy-2-methylnicotinate is as a specialized building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.

A PROTAC consists of three parts: a ligand for the target protein, a ligand for an E3 ubiquitin ligase (like Cereblon or VHL), and a chemical linker that connects the two. The hydroxyl group of Ethyl 5-hydroxy-2-methylnicotinate serves as a perfect, strategically placed handle to attach the linker.

Caption: Role as a scaffold in a generic PROTAC structure.

Causality in Experimental Design: When designing a PROTAC, the vector of the linker attachment from the core ligand is critical for achieving a productive ternary complex (Target Protein-PROTAC-E3 Ligase). Using a building block like Ethyl 5-hydroxy-2-methylnicotinate provides a rigid pyridine core, which helps control the linker's exit vector. The 5-position for the hydroxyl group places the linker away from the presumed binding interactions of the nicotinate core with the target protein, minimizing interference with binding affinity while allowing the linker to effectively span the distance to the E3 ligase.

Safety and Handling

A specific Safety Data Sheet (SDS) for Ethyl 5-hydroxy-2-methylnicotinate should always be consulted before use.[5] Based on data from structurally similar nicotinate derivatives, the compound should be handled with care, assuming the following hazards:[6][7]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]

Conclusion

Ethyl 5-hydroxy-2-methylnicotinate is more than just a simple heterocyclic compound; it is an enabling tool for modern drug discovery. Its well-defined structure, coupled with the versatile reactivity of its phenolic hydroxyl group, makes it a valuable building block for constructing complex molecular architectures. Its emerging role in the synthesis of PROTACs underscores its importance for researchers aiming to develop next-generation therapeutics based on targeted protein degradation. This guide provides the foundational knowledge required for its effective synthesis, characterization, and strategic application in the laboratory.

References

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

PubChem. Ethyl 5-hydroxy-2-methylnicotinate | C9H11NO3 | CID 68271645. [Link]

-

PubChem. Ethyl 2-methylnicotinate | C9H11NO2 | CID 74401. [Link]

- Google Patents.

-

Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

-

ChemRxiv. Development of Ethyl Hydrazide-Based Selective Histone Deacetylase 6 (HDAC6) PROTACs. [Link]

-

ResearchGate. An efficient large-scale synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate. [Link]

- Google Patents.

-

PubMed Central (PMC). Synthesis, spectroscopic, chemical reactivity, topology analysis and molecular docking study of ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate. [Link]

-

SpectraBase. Methylnicotinate. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. Ethyl 5-hydroxy-2-methylnicotinate | C9H11NO3 | CID 68271645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 2-methylnicotinate CAS#: 1721-26-2 [m.chemicalbook.com]

- 4. CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents [patents.google.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

Topic: Ethyl 5-hydroxy-2-methylnicotinate: A Mechanistic Speculation

An In-depth Technical Guide for Researchers

Abstract

Ethyl 5-hydroxy-2-methylnicotinate is a substituted pyridine derivative whose biological activity and mechanism of action are not extensively characterized in peer-reviewed literature. However, its structural similarity to well-documented pharmacophores, particularly nicotinic acid (Niacin), provides a strong foundation for mechanistic speculation. This guide dissects the molecule's structure to propose three plausible, experimentally verifiable mechanisms of action. We will explore its potential as an agonist for the hydroxy-carboxylic acid receptor 2 (HCAR2), an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), and a modulator of nicotinic acetylcholine receptors (nAChRs). For each proposed mechanism, we provide the scientific rationale, a detailed signaling pathway, and robust, step-by-step protocols for experimental validation. This document is intended for researchers, scientists, and drug development professionals seeking to investigate the therapeutic potential of this and similar nicotinic acid derivatives.

Introduction: Deconstructing Ethyl 5-hydroxy-2-methylnicotinate

Ethyl 5-hydroxy-2-methylnicotinate (PubChem CID: 68271645) is a small organic molecule featuring a pyridine ring core, substituted with a methyl group at position 2, an ethyl carboxylate at position 3, and a hydroxyl group at position 5.[1] The core structure, methyl-substituted nicotinic acid, is the central clue to its potential pharmacology. Nicotinic acid and its derivatives are known to interact with a diverse range of biological targets, leading to effects on lipid metabolism, cellular energy, and neurotransmission.[2][3][4]

The ethyl ester moiety is significant; in drug development, esterification of a carboxylic acid is a common prodrug strategy to enhance bioavailability. It is highly probable that in vivo, endogenous esterases would hydrolyze the ethyl ester to its corresponding carboxylic acid, the putative active form. This guide will therefore consider the biological plausibility of both the parent ester and its hydrolyzed acid metabolite.

Lacking direct evidence, we will proceed with a logical, evidence-based speculation, proposing three distinct and testable hypotheses for its mechanism of action.

Speculative Mechanism I: Agonism at the Nicotinic Acid Receptor (HCAR2/GPR109A)

Scientific Rationale: A Structural Analogue of Niacin

The most compelling hypothesis is that Ethyl 5-hydroxy-2-methylnicotinate, likely after hydrolysis to its carboxylic acid form, acts as an agonist at the hydroxy-carboxylic acid receptor 2 (HCAR2), also known as GPR109A.[5] HCAR2 is a G-protein coupled receptor (GPCR) that is famously activated by nicotinic acid (niacin) at pharmacological doses.[6][7] This receptor is highly expressed in adipocytes and immune cells like Langerhans cells.[8][9]

Activation of HCAR2 in adipocytes leads to the inhibition of lipolysis, reducing the flux of free fatty acids (FFAs) to the liver. This, in turn, decreases the hepatic synthesis of triglycerides and very-low-density lipoproteins (VLDL), contributing to the well-known lipid-modifying effects of niacin.[8][10] The carboxylic acid moiety is critical for binding to a key arginine residue in the transmembrane domain of the receptor.[5] The core structure of our molecule of interest fits this profile perfectly, suggesting it could mimic niacin's action.

Proposed Signaling Pathway

Upon binding of the active ligand (hydrolyzed Ethyl 5-hydroxy-2-methylnicotinate) to HCAR2, the receptor couples to an inhibitory G-protein (Gαi). This initiates a canonical signaling cascade:

-

Gαi Activation: The Gαi subunit dissociates from the Gβγ dimer and inhibits the enzyme adenylyl cyclase.

-

cAMP Reduction: Inhibition of adenylyl cyclase leads to a rapid decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

PKA Inactivation: The reduction in cAMP levels leads to the inactivation of Protein Kinase A (PKA).

-

Reduced Lipolysis: In its active state, PKA phosphorylates and activates hormone-sensitive lipase (HSL), the enzyme responsible for hydrolyzing triglycerides. Inactivation of PKA thus prevents HSL activation, resulting in a potent anti-lipolytic effect.

Caption: HCAR2 signaling cascade initiated by agonist binding.

Experimental Validation Protocol: Functional cAMP Assay

This protocol determines if the compound can elicit a Gαi-mediated response by measuring changes in intracellular cAMP.

Objective: To quantify the dose-dependent reduction in forskolin-stimulated cAMP levels in HCAR2-expressing cells following treatment with Ethyl 5-hydroxy-2-methylnicotinate.

Materials:

-

HEK293 cells stably expressing human HCAR2 (HEK-hHCAR2).

-

Control HEK293 cells (wild-type).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, pH 7.4.

-

Stimulation Buffer: Assay Buffer containing 500 µM IBMX (a phosphodiesterase inhibitor).

-

Forskolin (adenylyl cyclase activator).

-

Nicotinic Acid (positive control).

-

Ethyl 5-hydroxy-2-methylnicotinate (test compound).

-

Commercially available cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

Methodology:

-

Cell Culture: Plate HEK-hHCAR2 and wild-type HEK293 cells in 96-well plates and grow to 80-90% confluency.

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound and nicotinic acid in DMSO. Create a 10-point, 3-fold serial dilution series in Stimulation Buffer.

-

Assay Procedure: a. Aspirate the culture medium from the cells. b. Wash cells once with 100 µL of pre-warmed Assay Buffer. c. Add 50 µL of the compound dilutions (or vehicle control) to the appropriate wells. d. Add 50 µL of Stimulation Buffer containing 10 µM Forskolin to all wells. This stimulates cAMP production, which the agonist will then inhibit. e. Incubate the plate at 37°C for 30 minutes.

-

cAMP Detection: a. Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

-

Data Analysis: a. Normalize the data: Set the signal from cells treated with Forskolin + vehicle as 100% and the signal from cells with buffer only as 0%. b. Plot the normalized response against the log concentration of the test compound and the positive control. c. Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which the compound inhibits 50% of the forskolin-stimulated cAMP production).

Expected Outcome: A dose-dependent decrease in cAMP levels in HEK-hHCAR2 cells but not in wild-type cells would strongly support the hypothesis of HCAR2 agonism.

Speculative Mechanism II: Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT)

Scientific Rationale: Targeting the NAD+ Salvage Pathway

The second hypothesis is that Ethyl 5-hydroxy-2-methylnicotinate functions as an inhibitor of NAMPT. NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+) from nicotinamide.[11] NAD+ is an essential coenzyme for cellular redox reactions, DNA repair (via PARPs), and signaling (via sirtuins).[12]

Many cancer cells exhibit elevated NAMPT expression and are highly dependent on this pathway to meet their high metabolic and energetic demands.[13] Consequently, NAMPT has emerged as a promising target for cancer therapy.[12][14] Pharmacological inhibition of NAMPT leads to NAD+ depletion, ATP shortage, and ultimately, cell death, particularly in rapidly dividing cancer cells.[11][15] Several potent NAMPT inhibitors are pyridine-based molecules that compete with nicotinamide for the enzyme's active site.[13][14] Given its substituted pyridine core, it is plausible that Ethyl 5-hydroxy-2-methylnicotinate could fit into the NAMPT active site and disrupt its function.

Proposed Mechanism of Inhibition

The proposed mechanism involves competitive inhibition, where the molecule occupies the nicotinamide-binding pocket of the NAMPT enzyme. This prevents the natural substrate, nicotinamide, from binding and being converted to nicotinamide mononucleotide (NMN), the precursor to NAD+. Protracted inhibition disrupts cellular NAD+ pools, triggering a catastrophic metabolic failure.

References

- 1. Ethyl 5-hydroxy-2-methylnicotinate | C9H11NO3 | CID 68271645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Nicotinic acid receptor subtypes and their ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. annualreviews.org [annualreviews.org]

- 7. Biological Roles and Therapeutic Potential of Hydroxy-Carboxylic Acid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Genetic coding variants in the niacin receptor, hydroxyl-carboxylic acid receptor 2 (HCAR2), and response to niacin therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 11. Nicotinamide phosphoribosyltransferase (NAMPT) inhibitors as therapeutics: rationales, controversies, clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What are NAMPT inhibitors and how do they work? [synapse.patsnap.com]

- 13. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Biological Activities of Ethyl 5-hydroxy-2-methylnicotinate

A Prospective Analysis for Researchers, Scientists, and Drug Development Professionals

Preamble: Unveiling the Therapeutic Potential of a Novel Nicotinate Derivative

In the landscape of modern drug discovery, the exploration of novel chemical entities with multifaceted biological activities is paramount. Ethyl 5-hydroxy-2-methylnicotinate, a unique derivative of nicotinic acid, stands as a promising yet largely unexplored molecule. While direct and extensive research on this specific compound is nascent, its structural composition, combining a nicotinic acid ester with a hydroxypyridine core, provides a strong foundation for postulating a range of significant biological activities.

This technical guide is designed to serve as a comprehensive resource for researchers and drug development professionals. It moves beyond a simple recitation of facts to provide a prospective analysis of the potential therapeutic applications of Ethyl 5-hydroxy-2-methylnicotinate. By dissecting the known biological roles of its constituent chemical moieties—nicotinic acid derivatives and hydroxypyridines—we can construct a scientifically rigorous framework for investigating its anti-inflammatory, antioxidant, neuroprotective, and vasodilatory potential. This document will provide not only the theoretical underpinnings for these potential activities but also detailed, field-proven experimental protocols to empower researchers to validate these hypotheses.

Structural Scaffolding and Physicochemical Properties

Ethyl 5-hydroxy-2-methylnicotinate (C₉H₁₁NO₃) is a small molecule with a molecular weight of 181.19 g/mol .[1][2] Its structure is characterized by a pyridine ring substituted with a methyl group at the 2-position, an ethyl carboxylate group at the 3-position, and a hydroxyl group at the 5-position. This unique arrangement of functional groups is the basis for its predicted biological activities.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₃ | PubChem CID 68271645[3] |

| Molecular Weight | 181.19 g/mol | PubChem CID 68271645[3] |

| IUPAC Name | ethyl 5-hydroxy-2-methylpyridine-3-carboxylate | PubChem CID 68271645[3] |

| CAS Number | 60390-47-8 | PubChem CID 68271645[3] |

The presence of both a lipophilic ethyl ester group and a hydrophilic hydroxyl group suggests that the molecule may possess balanced solubility, potentially facilitating its transport across biological membranes.

Postulated Biological Activities and Mechanistic Insights

Based on a thorough analysis of structurally related compounds, we can hypothesize several key biological activities for Ethyl 5-hydroxy-2-methylnicotinate.

Anti-Inflammatory and Immunomodulatory Effects

The nicotinic acid scaffold is well-known for its anti-inflammatory properties.[4][5] Nicotinic acid and its derivatives have been shown to exert these effects through the activation of the G-protein coupled receptor 109A (GPR109A), which is expressed on various immune cells, including monocytes and macrophages.[4] Activation of GPR109A can lead to a reduction in the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.[4]

Proposed Mechanism of Anti-Inflammatory Action:

Caption: Proposed anti-inflammatory signaling pathway of Ethyl 5-hydroxy-2-methylnicotinate.

Antioxidant and Cytoprotective Properties

The 3-hydroxypyridine moiety is a well-established pharmacophore known for its potent antioxidant activity. Derivatives of 3-hydroxypyridine can act as free radical scavengers and have been shown to protect cells from oxidative stress-induced damage. This is particularly relevant in the context of neurodegenerative diseases and ischemic injuries.

The antioxidant activity of hydroxypyridine derivatives is often attributed to their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals. The presence of a methyl group at the 2-position may further enhance this activity through electronic effects.

Potential Antioxidant Mechanisms:

-

Direct Radical Scavenging: Neutralization of reactive oxygen species (ROS) and reactive nitrogen species (RNS).

-

Metal Chelation: Sequestration of pro-oxidant metal ions like iron and copper.

-

Induction of Antioxidant Enzymes: Upregulation of endogenous antioxidant defense systems.

Neuroprotective and Retinoprotective Potential

The combination of antioxidant and anti-inflammatory properties suggests a strong potential for neuroprotection. Oxidative stress and inflammation are key pathological features of many neurodegenerative disorders and retinal diseases. A compelling study on a structurally related compound, 2-ethyl-3-hydroxy-6-methylpyridine nicotinate, demonstrated a pronounced retinoprotective effect in a rat model of retinal ischemia-reperfusion.[3][5] This effect was attributed to the combined antioxidant and microcirculation-improving properties of the two pharmacophores.[3]

Hypothesized Neuroprotective and Retinoprotective Actions:

-

Reduction of oxidative damage to neurons and retinal cells.

-

Inhibition of inflammatory processes in the central nervous system and retina.

-

Improvement of microcirculation and oxygen supply to neural tissues.

Vasodilatory Effects and Improvement of Microcirculation

Nicotinic acid and its esters are known to be potent vasodilators. This effect is primarily mediated by the release of prostaglandins, which act on vascular smooth muscle to cause relaxation and increase blood flow. The ethyl ester form may enhance skin penetration, making it suitable for topical applications aimed at improving local microcirculation.

Proposed Vasodilation Workflow:

Caption: Proposed workflow for the vasodilatory effect of Ethyl 5-hydroxy-2-methylnicotinate.

Experimental Protocols for Activity Validation

To empirically validate the hypothesized biological activities of Ethyl 5-hydroxy-2-methylnicotinate, a series of well-established in vitro and in vivo assays are recommended.

In Vitro Anti-Inflammatory Assays

These assays are designed to assess the anti-inflammatory effects of the test compound on cultured macrophage cell lines, such as RAW 264.7.[2][6][7]

Protocol 1: Nitric Oxide (NO) Production Assay (Griess Assay)

-

Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1x10⁵ cells/well and culture for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of Ethyl 5-hydroxy-2-methylnicotinate for 1 hour.

-

Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for another 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant and mix an equal volume with Griess reagent.

-

Absorbance Reading: Measure the absorbance at 540 nm and determine the nitrite concentration using a sodium nitrite standard curve.

Protocol 2: Pro-inflammatory Cytokine Quantification (ELISA)

-

Sample Collection: Collect the cell culture supernatant after LPS stimulation as described above.

-

ELISA: Measure the concentrations of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

In Vitro Antioxidant Activity Assays

These assays measure the compound's ability to scavenge free radicals.[8][9]

Protocol 3: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

-

Reaction: In a 96-well plate, mix the DPPH solution with varying concentrations of Ethyl 5-hydroxy-2-methylnicotinate.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value is determined.[8]

Protocol 4: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

-

Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

-

Reaction: Add varying concentrations of Ethyl 5-hydroxy-2-methylnicotinate to the ABTS•+ solution.

-

Incubation: Incubate at room temperature for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition and the IC₅₀ value.[8]

In Vitro Neuroprotection and Retinoprotection Assays

These assays evaluate the compound's ability to protect neuronal and retinal cells from damage.

Protocol 5: Neuroprotection against Oxidative Stress in SH-SY5Y Cells

-

Cell Culture: Culture human neuroblastoma SH-SY5Y cells.

-

Pre-treatment: Pre-treat the cells with Ethyl 5-hydroxy-2-methylnicotinate for 1 hour.

-

Induction of Oxidative Stress: Expose the cells to an oxidative stressor such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).[10]

-

Viability Assay: Assess cell viability using the MTT or AlamarBlue® assay.[10]

Protocol 6: In Vitro Model of Retinal Ischemia

-

Cell Culture: Use a retinal ganglion cell line (e.g., RGC-5) or primary retinal cell cultures.

-

Oxygen-Glucose Deprivation (OGD): Subject the cells to OGD to mimic ischemic conditions.

-

Treatment: Apply Ethyl 5-hydroxy-2-methylnicotinate during the OGD and/or reperfusion phase.

-

Assessment: Evaluate cell viability, apoptosis (e.g., TUNEL assay), and ROS production.

Ex Vivo Vasodilation Assay

This assay assesses the vasodilatory effect of the compound on isolated blood vessels.[11][12]

Protocol 7: Wire Myography of Isolated Arteries

-

Tissue Preparation: Dissect small resistance arteries (e.g., mesenteric or subcutaneous arteries) from a suitable animal model (e.g., rat).

-

Mounting: Mount the arterial rings in a wire myograph system bathed in physiological salt solution.

-

Pre-constriction: Induce a stable contraction with a vasoconstrictor agent (e.g., phenylephrine).

-

Treatment: Add cumulative concentrations of Ethyl 5-hydroxy-2-methylnicotinate to the bath.

-

Measurement: Record the changes in isometric tension to determine the extent of vasodilation.

Concluding Remarks and Future Directions

Ethyl 5-hydroxy-2-methylnicotinate presents a compelling profile for further investigation as a multi-target therapeutic agent. The convergence of anti-inflammatory, antioxidant, neuroprotective, and vasodilatory properties within a single small molecule is highly desirable in the context of complex diseases with multifactorial pathologies. The experimental roadmap provided in this guide offers a systematic approach to validating these hypothesized activities.

Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound. Structure-activity relationship (SAR) studies, involving the synthesis and evaluation of related analogs, will be crucial for optimizing its potency and selectivity. Furthermore, in vivo studies in relevant animal models of inflammatory, neurodegenerative, and ischemic diseases will be essential to translate the promising in vitro findings into potential clinical applications. The journey from a promising chemical scaffold to a clinically effective therapeutic is long and arduous, but for Ethyl 5-hydroxy-2-methylnicotinate, the initial signposts are pointing towards a path of significant therapeutic potential.

References

- Digby, J. E., et al. (2012). Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. Arteriosclerosis, Thrombosis, and Vascular Biology, 32(3), 669-676.

- Peresypkina, A. A., et al. (2020).

- BenchChem. (2025).

- BenchChem. (2025). Synthesis and Characterization of Novel Antioxidant Compounds: An In-depth Technical Guide.

- REPROCELL. (n.d.).

- Wang, Y., et al. (2022). Guidelines for anti-inflammatory assays in RAW264.7 cells. Food Safety and Health, 1(1), 23-30.

- Abdel-rahman, R. F., et al. (2017). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic & Medicinal Chemistry, 25(15), 4148-4160.

- National Center for Biotechnology Information. (n.d.).

- Biotuva Life Sciences. (n.d.).

- Apak, R., et al. (2016). Analytical Methods Used in Determining Antioxidant Activity: A Review.

- BenchChem. (2025).

- BenchChem. (2025). An in vitro screening cascade to identify neuroprotective antioxidants in ALS.

- Chen, S. J., et al. (2018).

- Fikriah, I., et al. (2021). In vitro evaluation of the vasodilatory activity of ethanol extracts of Eleutherine bulbosa bulbs and leaves. Journal of Applied Pharmaceutical Science, 11(5), 135-140.

- REPROCELL. (n.d.). Vasodilatation in human subcutaneous resistance arteries (Nitric oxide donor).

- Zhang, Y., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640.

Sources

- 1. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Retinoprotective Effect of 2-Ethyl-3-hydroxy-6-methylpyridine Nicotinate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. reprocell.com [reprocell.com]

- 12. japsonline.com [japsonline.com]

An In-depth Technical Guide to the Stability and Degradation Profile of Ethyl 5-hydroxy-2-methylnicotinate

Prepared by: Gemini, Senior Application Scientist

Foreword: Charting the Course of Stability for a Novel Nicotinate Derivative

In the landscape of drug discovery and development, understanding the intrinsic stability of a molecule is not merely a regulatory checkpoint; it is a fundamental pillar of its entire lifecycle. Ethyl 5-hydroxy-2-methylnicotinate, a substituted pyridine derivative, presents a unique combination of functional groups—an ethyl ester, a phenolic hydroxyl group, and a methylated pyridine core. This structure, while promising for its potential pharmacological activity, also suggests a complex interplay of factors that will govern its stability and degradation.

This technical guide moves beyond a simple recitation of facts. In the absence of extensive published stability data for this specific molecule, we adopt the perspective of a senior application scientist tasked with building a stability program from the ground up. We will not only present what is known from analogous structures but will primarily focus on the causality behind experimental design. This document is structured to be a self-validating framework for researchers, providing not just protocols, but the scientific reasoning required to adapt, troubleshoot, and build a comprehensive understanding of Ethyl 5-hydroxy-2-methylnicotinate's degradation profile. Our approach is grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure regulatory relevance and scientific rigor.[1][2][3]

Physicochemical and Structural Considerations

A molecule's stability is intrinsically linked to its structure. Before delving into degradation studies, a thorough understanding of the key structural features of Ethyl 5-hydroxy-2-methylnicotinate is paramount.

Table 1: Core Physicochemical Properties of Ethyl 5-hydroxy-2-methylnicotinate

| Property | Value | Source |

| IUPAC Name | ethyl 5-hydroxy-2-methylpyridine-3-carboxylate | PubChem[1] |

| CAS Number | 60390-47-8 | Biotuva Life Sciences[4], PubChem[1] |

| Molecular Formula | C₉H₁₁NO₃ | PubChem[1] |

| Molecular Weight | 181.19 g/mol | PubChem[1] |

| Predicted XLogP3 | 1.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

Key Functional Groups and Their Predicted Impact on Stability

-

Ethyl Ester (-COOCH₂CH₃): This is the most probable site of hydrolytic degradation. Esters are susceptible to cleavage under both acidic and, more significantly, basic conditions, yielding the corresponding carboxylic acid (5-hydroxy-2-methylnicotinic acid) and ethanol.[5][6][7] The rate of hydrolysis is expected to be highly dependent on pH and temperature.[8]

-

5-Hydroxy Group (-OH): This phenolic hydroxyl group makes the molecule susceptible to oxidation. Phenols can be oxidized to form colored quinone-type structures, which could be a significant degradation pathway, especially in the presence of oxygen, metal ions, or light. The electron-donating nature of the hydroxyl group can increase the electron density of the pyridine ring, potentially making it more susceptible to electrophilic attack and oxidation.

-

2-Methyl Group (-CH₃): The methyl group is generally stable. However, its electron-donating effect can subtly influence the reactivity of the pyridine ring.

-

Pyridine Ring: The pyridine ring itself is an electron-deficient aromatic system.[9] While generally stable, the presence of both an electron-donating hydroxyl group and a weakly donating methyl group, along with an electron-withdrawing ester group, creates a complex electronic environment that will influence its susceptibility to photolytic and oxidative degradation.

The Critical Role of Tautomerism

A crucial, yet often overlooked, aspect of hydroxypyridines is their ability to exist in tautomeric equilibrium with their corresponding pyridone forms. For Ethyl 5-hydroxy-2-methylnicotinate, this involves the migration of the proton from the 5-hydroxy group to the ring nitrogen.

Caption: Tautomeric equilibrium of Ethyl 5-hydroxy-2-methylnicotinate.

This equilibrium is highly solvent-dependent. The pyridone (keto) form, being more polar, is often favored in polar solvents like water, while the hydroxypyridine (enol) form may be more prevalent in non-polar environments.[10] This is not merely an academic point; the two tautomers possess different chemical properties. The pyridone form may exhibit different susceptibility to oxidation and photodegradation. Any comprehensive stability study must consider the potential for both tautomers to be present and degrade via different pathways.

Predicted Degradation Pathways

Based on the structural analysis, we can predict the most likely degradation pathways. A forced degradation study is designed to intentionally trigger these pathways to identify the resulting degradants.

Caption: Predicted degradation pathways for Ethyl 5-hydroxy-2-methylnicotinate.

-

DP-H1 (Hydrolysis): The primary hydrolytic degradant is predicted to be 5-hydroxy-2-methylnicotinic acid .

-

DP-O1 (Oxidation): Oxidation of the electron-rich hydroxypyridine ring could lead to the formation of colored quinone-like species .

-

DP-O2 (Oxidation): Oxidation can also occur at the pyridine nitrogen, forming the N-oxide derivative .[9]

-

DP-P1/P2 (Photolysis): High-energy UV light can induce more severe degradation, potentially leading to pyridine ring cleavage or photochemical dimerization .

-

DP-S1 (Secondary Degradant): Under thermal stress, the primary hydrolysis product (DP-H1) could potentially undergo decarboxylation.

A Framework for Investigation: Forced Degradation Studies

Forced degradation (or stress testing) is the cornerstone of a stability program.[10][11] Its purpose is to intentionally degrade the molecule to an appropriate extent (typically 5-20% degradation) to generate the likely degradation products and validate that the analytical method can separate them from the parent compound.[8] The conditions outlined below are based on ICH guideline Q1A(R2).[1]

General Experimental Workflow

Caption: General workflow for forced degradation studies.

Detailed Protocol: Hydrolytic Degradation

Causality: The goal is to assess stability across a range of pH values. We use acid and base to catalyze the hydrolysis of the ethyl ester, the most likely hydrolytic pathway. A neutral condition (water) serves as a baseline.

-